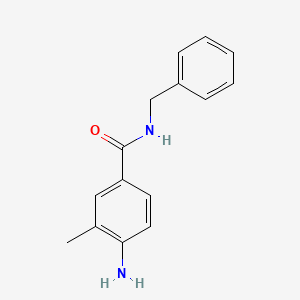

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

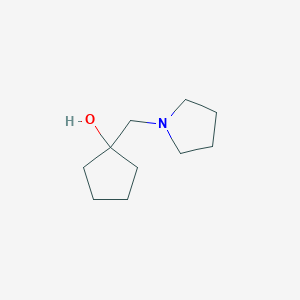

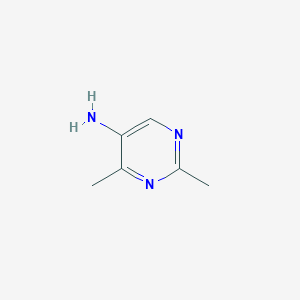

“(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine” is a chemical compound with the molecular formula C11H12N2OS . It has a molecular weight of 220.29 g/mol . The compound is also known by several other names, including “857997-91-2”, “C-[2-(4-METHOXY-PHENYL)-THIAZOL-4-YL]-METHYLAMINE”, and "[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHANAMINE" .

Molecular Structure Analysis

The compound has a complex structure that includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms . The InChI string for the compound is "InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3" , and the canonical SMILES string is "COC1=CC=C(C=C1)C2=NC(=CS2)CN" .

Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA value of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 220.06703418 g/mol . The compound also has a topological polar surface area of 76.4 Ų, a heavy atom count of 15, and a complexity of 195 .

Scientific Research Applications

Antimicrobial Applications

The thiazole moiety, present in (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine , is known for its antimicrobial properties . This compound can be utilized in the development of new antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens. Its efficacy could be explored through in vitro assays against various microbial strains to determine its spectrum of activity.

Analgesic and Anti-inflammatory Uses

Thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities . This compound could be synthesized and tested in animal models to evaluate its potential as a pain reliever and an anti-inflammatory agent, which could lead to the development of new medications with fewer side effects compared to current treatments.

Antitumor and Cytotoxic Drug Development

The structure of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine suggests potential antitumor and cytotoxic activities . Research could focus on synthesizing analogs and testing them against various cancer cell lines to assess their efficacy and safety profile, contributing to cancer therapy research.

Neuroprotective Agent Research

Given the role of thiazole derivatives in neurotransmitter synthesis, there’s a possibility that this compound could serve as a neuroprotective agent . Studies could investigate its effects on neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, by examining its ability to protect neuronal cells from damage or death.

Antiviral Drug Exploration

Thiazole compounds have shown promise as antiviral agents . This particular compound could be part of a study to discover new drugs against viruses like HIV or influenza, where it could inhibit viral replication or other mechanisms critical to viral survival.

Agricultural Herbicide Development

The herbicidal activity of thiazole derivatives has been documented . (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine could be tested for its effectiveness in controlling weed growth in agricultural settings, potentially leading to the development of a new class of herbicides.

properties

IUPAC Name |

[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRNKLGCQSQHPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586185 |

Source

|

| Record name | 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine | |

CAS RN |

857997-91-2 |

Source

|

| Record name | 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Hydroxypiperidin-1-yl)-ethyl]isoindole-1,3-dione](/img/structure/B1367651.png)

![(S)-2-(5,8-dioxo-4,7-diazaspiro[2.5]octan-6-yl)acetic acid](/img/structure/B1367661.png)

![[3-(3-Aminopropoxy)phenyl]methanol](/img/structure/B1367677.png)